molecular formula C21H21F2N5O4S B10917566 5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10917566
M. Wt: 477.5 g/mol
InChI Key: NIKRRIOYIPXYGS-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a morpholinylsulfonylphenyl group attached to a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the various functional groups. The synthetic route typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl and difluoromethyl groups: These groups can be introduced through selective reactions using appropriate reagents.

    Attachment of the morpholinylsulfonylphenyl group: This step involves the use of coupling reactions to attach the morpholinylsulfonylphenyl group to the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21F2N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H21F2N5O4S/c22-20(23)18-11-16(13-1-2-13)25-19-12-17(26-28(18)19)21(29)24-14-3-5-15(6-4-14)33(30,31)27-7-9-32-10-8-27/h3-6,11-13,20H,1-2,7-10H2,(H,24,29)

InChI Key

NIKRRIOYIPXYGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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